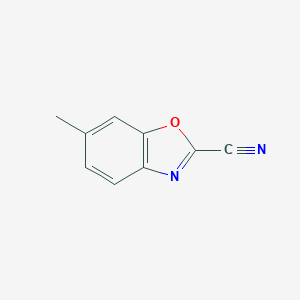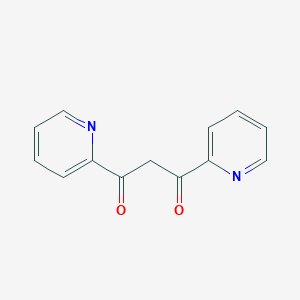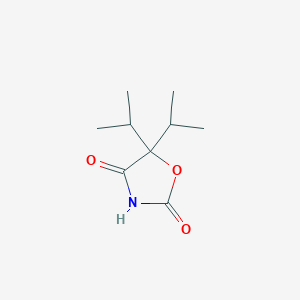
2-Cyano-6-methylbenzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-6-methylbenzoxazole (CMBO) is a heterocyclic compound that belongs to the family of benzoxazoles. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMBO is synthesized using various methods, and it exhibits diverse biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-Cyano-6-methylbenzoxazole is not fully understood. However, it has been suggested that 2-Cyano-6-methylbenzoxazole may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2-Cyano-6-methylbenzoxazole has been shown to exhibit diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of certain viruses. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyano-6-methylbenzoxazole in lab experiments is its potential for use as a fluorescent probe for detecting reactive oxygen species in cells. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Cyano-6-methylbenzoxazole. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is its use as a fluorescent probe for detecting reactive oxygen species in cells. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyano-6-methylbenzoxazole and its potential side effects.
Synthesemethoden
There are several methods for synthesizing 2-Cyano-6-methylbenzoxazole. One of the most common methods involves the reaction of 2-aminobenzoic acid with acetic anhydride, followed by the addition of potassium cyanide and methyl iodide. The resulting product is purified using column chromatography, yielding pure 2-Cyano-6-methylbenzoxazole.
Wissenschaftliche Forschungsanwendungen
2-Cyano-6-methylbenzoxazole has been widely studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
Eigenschaften
CAS-Nummer |
137426-78-9 |
|---|---|
Produktname |
2-Cyano-6-methylbenzoxazole |
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
6-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3 |
InChI-Schlüssel |
YELVSUFJOUNVNH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C#N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(O2)C#N |
Synonyme |
2-Benzoxazolecarbonitrile, 6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)









